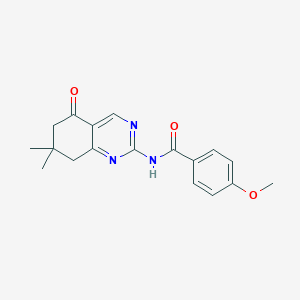

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide

説明

N-(7,7-Dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide is a synthetic quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at position 2 with a 4-methoxybenzamide group and at positions 7 and 7 with dimethyl substituents. Its synthesis typically involves condensation reactions between substituted anthranilic acid derivatives and benzamide precursors, followed by cyclization and purification steps. The 4-methoxybenzamide moiety enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

特性

分子式 |

C18H19N3O3 |

|---|---|

分子量 |

325.4 g/mol |

IUPAC名 |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C18H19N3O3/c1-18(2)8-14-13(15(22)9-18)10-19-17(20-14)21-16(23)11-4-6-12(24-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) |

InChIキー |

LKKXMQFDFDXEMH-UHFFFAOYSA-N |

正規SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=C(C=C3)OC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using suitable alkylating agents.

Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the quinazolinone core with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Tabulated Comparison

生物活性

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, antioxidant properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C16H18N3O2

- Molecular Weight : 286.34 g/mol

The structure features a quinazoline core substituted with methoxy and amide groups, which are crucial for its biological interactions.

Antiproliferative Activity

Research indicates that N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide exhibits notable antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The compound demonstrates selective toxicity towards the MCF-7 cell line, indicating its potential as a targeted therapeutic agent in breast cancer treatment.

Antioxidant Activity

In addition to its antiproliferative effects, this compound has been evaluated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases, including cancer.

The presence of methoxy groups enhances the compound's ability to donate hydrogen atoms or electrons, stabilizing free radicals and reducing oxidative damage. This property may contribute to its overall cytotoxic effects on cancer cells while protecting normal cells from oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Antiproliferative Studies : In vitro studies showed that derivatives of quinazoline compounds exhibit varying degrees of antiproliferative activity depending on their substituents. For instance, modifications to the methoxy group significantly influenced the IC50 values across different cell lines.

- Mechanistic Insights : Research has indicated that N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methoxybenzamide may inhibit specific pathways involved in cell proliferation and survival by modulating oxidative stress responses and apoptosis pathways.

- Synergistic Effects : There is emerging evidence suggesting that combining this compound with other chemotherapeutic agents could enhance its efficacy while potentially reducing side effects associated with higher doses of traditional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。